1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol
Description
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol is an organic compound with the molecular formula C10H13Cl2NO. This compound is characterized by the presence of a chloro group, a methylanilino group, and a propan-2-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
918649-16-8 |
|---|---|
Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-chloro-3-(3-chloro-2-methylanilino)propan-2-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-7-9(12)3-2-4-10(7)13-6-8(14)5-11/h2-4,8,13-14H,5-6H2,1H3 |
InChI Key |
SQPSAXZHOWTPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol typically involves the reaction of 3-chloro-2-methylaniline with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
1-Chloro-3-(3-chloro-2-methylanilino)propan-2-ol can be compared with similar compounds such as:
1-Chloro-3-methoxypropan-2-ol: This compound has a methoxy group instead of the methylanilino group, leading to different chemical and biological properties.
1-Chloro-3-(2-ethylhexoxy)propan-2-ol: The presence of an ethylhexoxy group in this compound results in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
